Negligible PDE4A1A Inhibitory Activity: A >14,000-Fold Potency Differential vs. Roflumilast
N-[3-(acetylamino)phenyl]-4-propoxybenzamide demonstrates essentially no meaningful inhibition of human PDE4A1A, with a reported IC₅₀ greater than 10,000 nM [1]. In direct contrast, the clinical PDE4 inhibitor roflumilast exhibits an IC₅₀ of 0.7 nM against PDE4A1 under comparable in vitro conditions . The compound also shows weak activity against PDE4B1 (IC₅₀ = 5,900 nM) [2] and PDE7A (IC₅₀ >4,000 nM) [3], confirming a broadly weak PDE inhibition profile. This functional divergence is attributable to the absence of the 3,5-dichloropyridine-4-carboxamide moiety present in roflumilast, which is essential for high-affinity PDE4 catalytic site binding.
| Evidence Dimension | Inhibitory potency against human PDE4A1A |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Roflumilast IC₅₀ = 0.7 nM |
| Quantified Difference | >14,000-fold lower potency (target compound is essentially inactive) |
| Conditions | Recombinant full-length human N-terminal GST-tagged PDE4A1A expressed in baculovirus-infected Sf9 cells; substrate: FAM-cyclic-3',5'-AMP |
Why This Matters
This establishes the compound as a validated negative control for PDE4 inhibition assays, essential for distinguishing true PDE4-dependent phenotypes from off-target effects.
- [1] BindingDB. BDBM50467488. PDE4A1A inhibition assay: IC₅₀ >10,000 nM. View Source
- [2] BindingDB. BDBM50032588. PDE4B1 inhibition assay: IC₅₀ = 5,900 nM. View Source
- [3] BindingDB. BDBM50467488. PDE7A inhibition assay: IC₅₀ >4,000 nM. View Source
